Diethyl 1H-indole-2,6-dicarboxylate

Description

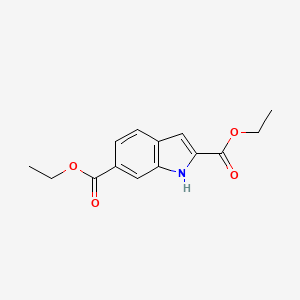

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYBMUDGXFHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660512 | |

| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107516-75-6 | |

| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1H-indole-2,6-dicarboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities. This document collates available data on the physicochemical properties, spectral characteristics, and synthetic methodologies related to this compound, presenting it in a manner that is accessible and informative for researchers, scientists, and professionals in the field of drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide will also touch upon the known biological roles of structurally similar indole dicarboxylates to provide a context for future research and application.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a bicyclic indole ring system with ethyl ester functional groups at the 2 and 6 positions. The presence of these functional groups significantly influences the molecule's polarity, solubility, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₄ | [2] |

| Molecular Weight | 261.27 g/mol | [2] |

| CAS Number | 107516-75-6 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 119°C to 121°C | [3] |

| Boiling Point | Not available | |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 207.9 ± 23.2 °C | [3] |

Table 2: Solubility Data

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectral characteristics of this compound based on data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the protons of the two ethyl ester groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~9.0 - 10.0 | br s | 1H |

| Aromatic H | ~7.0 - 8.5 | m | 3H |

| C(3)-H | ~7.0 | s | 1H |

| -OCH₂CH₃ (x2) | ~4.4 | q | 4H |

| -OCH₂CH₃ (x2) | ~1.4 | t | 6H |

Note: These are predicted values based on typical chemical shifts for indole derivatives and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~160 - 170 |

| Aromatic C | ~110 - 140 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~14 - 15 |

Note: These are predicted values and can be influenced by the solvent and experimental setup.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 261.

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃) from the ester functionalities.

-

Loss of an entire ethyl ester group (-COOCH₂CH₃).

-

Cleavage of the indole ring structure under high-energy ionization.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from established methods for preparing similar indole derivatives, such as the Fischer indole synthesis.[4]

General Procedure:

-

Reaction Setup: A suitable substituted phenylhydrazine is reacted with an appropriate keto-ester in a suitable solvent (e.g., ethanol, acetic acid) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The extracted product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to get a preliminary assessment of the purity of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and for purification of small quantities, HPLC is the method of choice. A reverse-phase column with a mobile phase of acetonitrile and water is a common system for such compounds.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Biological Activity and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is scarce in the public domain, the presence of the dicarboxylate functionality suggests several potential avenues for its application in drug development.

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, or other derivatives, allowing for the exploration of a diverse chemical space. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Structurally related indole dicarboxylates have been investigated for their potential as:

-

Enzyme inhibitors: The carboxylic acid derivatives could potentially interact with the active sites of various enzymes.

-

Receptor ligands: The indole scaffold is known to interact with a variety of biological receptors.

-

Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.

Further research, including in vitro and in vivo assays, is required to elucidate the specific biological activities of this compound.

Caption: A hypothetical signaling pathway for an indole derivative.

Conclusion

This compound is a versatile building block for organic synthesis with potential applications in the development of new therapeutic agents. This guide has summarized its key chemical and physical properties, along with expected spectral data and general synthetic approaches. While direct biological data is currently limited, the established importance of the indole scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]- Acmec Biochemical [acmec.com.cn]

- 3. This compound|CAS 107516-75-6 [benchchem.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

An In-depth Technical Guide on the Synthesis and Characterization of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of diethyl 1H-indole-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The indole scaffold is a core structural motif in numerous natural products and synthetic drugs. The introduction of functional groups, such as carboxylates, at various positions on the indole ring allows for the modulation of the molecule's physicochemical properties and biological activity. This compound, with its ester functionalities at the 2- and 6-positions, presents a versatile platform for the development of novel therapeutic agents. The ester groups can serve as handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis

A plausible and widely utilized method for the synthesis of indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, a proposed pathway involves the reaction of 4-carboxyphenylhydrazine with diethyl ketomalonate.

The proposed two-step synthesis is outlined below. The first step is the preparation of the key intermediate, 4-carboxyphenylhydrazine, from p-aminobenzoic acid. The second step is the Fischer indole synthesis reaction to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 4-Carboxyphenylhydrazine (Hypothetical Protocol)

This protocol is based on a general method for the preparation of phenylhydrazines from anilines.[1]

-

Diazotization: Dissolve p-aminobenzoic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C. Slowly add the diazonium salt solution to the sodium metabisulfite solution while maintaining the pH between 7 and 9 by the addition of a base (e.g., sodium hydroxide solution).

-

Hydrolysis: After the addition is complete, heat the reaction mixture to 90-100 °C for 1-2 hours to effect hydrolysis.

-

Isolation: Cool the reaction mixture and adjust the pH to precipitate the 4-carboxyphenylhydrazine. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the general principles of the Fischer indole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-carboxyphenylhydrazine and a molar excess of diethyl ketomalonate in a suitable solvent such as ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted 4-carboxyphenylhydrazine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

The structural identity and purity of the synthesized this compound would be confirmed by various spectroscopic techniques.

References

Spectroscopic and Synthetic Profile of Diethyl 1H-indole-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a potential synthetic route for Diethyl 1H-indole-2,6-dicarboxylate (CAS No. 107516-75-6). The information is curated to support research and development activities in medicinal chemistry and organic synthesis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (Indole) | > 9.0 | Broad Singlet | - |

| H-7 | ~8.2 | Singlet | - |

| H-4 | ~7.9 | Doublet | ~8.5 |

| H-5 | ~7.8 | Doublet of Doublets | ~8.5, ~1.5 |

| H-3 | ~7.2 | Doublet | ~1.0 |

| OCH₂ (C2-ester) | ~4.4 | Quartet | ~7.1 |

| OCH₂ (C6-ester) | ~4.4 | Quartet | ~7.1 |

| CH₃ (C2-ester) | ~1.4 | Triplet | ~7.1 |

| CH₃ (C6-ester) | ~1.4 | Triplet | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2-ester) | ~162 |

| C=O (C6-ester) | ~166 |

| C7a | ~138 |

| C3a | ~129 |

| C2 | ~128 |

| C6 | ~125 |

| C4 | ~122 |

| C5 | ~121 |

| C7 | ~114 |

| C3 | ~109 |

| OCH₂ (C2-ester) | ~61 |

| OCH₂ (C6-ester) | ~61 |

| CH₃ (C2-ester) | ~14 |

| CH₃ (C6-ester) | ~14 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z |

| [M+H]⁺ | 262.1074 |

| [M+Na]⁺ | 284.0893 |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1700-1730 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O (Ester) | Stretch | 1000-1300 |

Experimental Protocols

Proposed Synthesis of this compound via Reissert-Henze Reaction

This protocol is adapted from established procedures for the synthesis of indole-2-carboxylates.

Step 1: Condensation of 4-Methyl-3-nitrobenzoate with Diethyl Oxalate

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-methyl-3-nitrobenzoate.

-

Addition of Reagents: Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, diethyl 2-((4-(methoxycarbonyl)-2-nitrophenyl)amino)-2-oxoacetate.

Step 2: Reductive Cyclization to this compound

-

Reduction: The crude intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C), is added.

-

Cyclization: The mixture is heated to reflux for several hours until the reduction of the nitro group and subsequent intramolecular cyclization are complete, as monitored by TLC.

-

Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Proposed Reissert-Henze synthesis pathway.

Caption: Workflow for spectroscopic characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl 1H-indole-2,6-dicarboxylate. This document details a standard experimental protocol for acquiring the spectrum, presents an analysis of the expected spectral data, and includes a visual representation of the molecular structure with proton assignments.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in a wide range of biologically active molecules. A thorough understanding of the structural characteristics of substituted indoles is paramount for the rational design and synthesis of novel therapeutic agents. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment of protons within a molecule.

Molecular Structure and Proton Environments

The molecular structure of this compound (C₁₄H₁₅NO₄, Molar Mass: 261.27 g/mol ) consists of a central indole core with two ethoxycarbonyl substituents at positions 2 and 6.[1] The protons in this molecule can be categorized into three main regions: the aromatic protons on the indole ring, the N-H proton of the indole, and the protons of the two ethyl groups.

The diagram below illustrates the molecular structure with the non-equivalent protons labeled for assignment in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ethoxycarbonyl groups and the aromaticity of the indole ring.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | 8.5 - 9.5 | broad singlet | - | 1H |

| H-7 | 8.0 - 8.2 | doublet | ~8.5 | 1H |

| H-5 | 7.8 - 8.0 | doublet of doublets | ~8.5, ~1.5 | 1H |

| H-4 | 7.6 - 7.8 | doublet | ~1.5 | 1H |

| H-3 | 7.2 - 7.4 | singlet | - | 1H |

| a (CH₂) | 4.3 - 4.5 | quartet | ~7.1 | 2H |

| c (CH₂) | 4.3 - 4.5 | quartet | ~7.1 | 2H |

| b (CH₃) | 1.3 - 1.5 | triplet | ~7.1 | 3H |

| d (CH₃) | 1.3 - 1.5 | triplet | ~7.1 | 3H |

Note: The chemical shifts for protons 'a' and 'c' and for 'b' and 'd' may be very similar and could potentially overlap.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

400 or 500 MHz NMR spectrometer

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

4.3. NMR Data Acquisition A standard single-pulse experiment is typically sufficient for routine characterization.[2]

-

Instrument Setup : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[3]

-

Acquisition Parameters (Typical for a 400 MHz spectrometer) :[2]

-

Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW) : 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ) : 3-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 16-64, depending on the sample concentration.

-

Receiver Gain (RG) : Set automatically.

-

Temperature : 298 K (25 °C).

-

4.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

The following workflow outlines the logical steps involved in the analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural confirmation, comparison with an experimentally obtained spectrum is recommended. Further two-dimensional NMR experiments, such as COSY and HSQC, can provide additional structural insights.

References

Technical Guide: Diethyl 1H-indole-2,6-dicarboxylate (CAS 107516-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-indole-2,6-dicarboxylate is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing upon available data for the compound and its structural analogs to offer a predictive guide for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 107516-75-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 261.27 g/mol | [1][2][3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Ethoxycarbonylindole-2-carboxylic acid ethyl ester, Ethyloxindole-6-carboxylate | [1][2][4] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point (Predicted) | 420.183 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [1] |

Synthesis and Spectroscopic Characterization

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure for the synthesis of indole derivatives and would require optimization for the specific target molecule.

Materials:

-

Appropriately substituted phenylhydrazine

-

A suitable ketone or aldehyde with ester functionalities

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

The substituted phenylhydrazine and the ketone/aldehyde are mixed in a suitable solvent.

-

An acid catalyst is added to the mixture.

-

The reaction is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Predicted Spectroscopic Data

No specific spectroscopic data for this compound has been published. However, based on the structure and data from related indole esters, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and characteristic quartet and triplet signals for the two ethyl ester groups.

-

¹³C NMR: Resonances for the aromatic carbons of the indole core, two distinct carbonyl carbons from the ester groups, and the aliphatic carbons of the ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ester groups, and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol ).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the indole nucleus and dicarboxylate functionalities are present in many biologically active molecules. Related compounds, such as dihydropyridine dicarboxylates, have been reported to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on studies of similar dihydropyridine dicarboxylate derivatives which have been shown to induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the activation of intrinsic apoptotic pathways.

Caption: Hypothetical apoptotic pathway induced by this compound.

Illustrative Experimental Protocols

To evaluate the potential biological activities of this compound, standard in vitro assays can be employed. Below are representative protocols for assessing antioxidant and antimicrobial activities.

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of the compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Caption: Workflow for the DPPH antioxidant assay.

Broth Microdilution Method (Antimicrobial Activity)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Standard antibiotics/antifungals (positive controls)

-

Resazurin or similar viability indicator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, add a viability indicator like resazurin and incubate for a few more hours.

-

The MIC is determined as the lowest concentration of the compound that prevents visible growth (indicated by no color change of the indicator).

Safety and Handling

As with any research chemical, this compound should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be consulted for detailed safety information.[8]

Conclusion

This compound is a versatile building block for organic synthesis with potential applications in drug discovery and materials science. While specific biological data is limited, its structural similarity to other bioactive indole derivatives suggests that it may possess interesting pharmacological properties. The information and protocols provided in this guide serve as a foundation for future research into this promising compound.

References

- 1. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound|CAS 107516-75-6 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Molecular Structure of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-indole-2,6-dicarboxylate is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. The presence of two diethyl carboxylate groups at the 2 and 6 positions of the indole ring system offers unique opportunities for structural modification and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. Two ethyl carboxylate functional groups are attached to this core at positions 2 and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107516-75-6 | [1] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Melting Point | 119-121 °C | [2] |

| Appearance | Solid | [3] |

| Purity | ≥96% | [3] |

Synthesis of this compound

A plausible and established method for the synthesis of indole-2-carboxylic acid derivatives is the Reissert-Indole synthesis.[4][5][6][7] This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Experimental Protocol: Reissert-Indole Synthesis (General Procedure)

The following is a generalized protocol for the Reissert-Indole synthesis which can be adapted for the preparation of this compound.

Step 1: Condensation

-

In a suitable reaction vessel, dissolve the appropriately substituted ortho-nitrotoluene in an anhydrous solvent such as ethanol.

-

Add an equimolar amount of diethyl oxalate.

-

Slowly add a strong base, such as potassium ethoxide, to the mixture while maintaining a controlled temperature.

-

Stir the reaction mixture for several hours to allow for the completion of the condensation reaction, forming the corresponding ethyl o-nitrophenylpyruvate.[4]

Step 2: Reductive Cyclization

-

Isolate the ethyl o-nitrophenylpyruvate from the reaction mixture.

-

Dissolve the intermediate in a suitable solvent, such as acetic acid.

-

Add a reducing agent, such as zinc dust, to the solution.[4]

-

Heat the reaction mixture to facilitate the reductive cyclization. This step reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole ring.

-

Following the completion of the reaction, the crude product is isolated.

Step 3: Esterification (if necessary)

-

If the cyclization results in the carboxylic acid, a subsequent esterification step is required.

-

Dissolve the indole-2,6-dicarboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture to drive the Fischer esterification to completion, yielding this compound.

Step 4: Purification

-

The final product can be purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | ~9.5-10.5 | br s | 1H |

| Aromatic H | ~7.0-8.5 | m | 3H |

| CH (pyrrole ring) | ~7.0-7.5 | s | 1H |

| OCH₂ (ester at C2) | ~4.4 | q | 2H |

| OCH₂ (ester at C6) | ~4.4 | q | 2H |

| CH₃ (ester at C2) | ~1.4 | t | 3H |

| CH₃ (ester at C6) | ~1.4 | t | 3H |

Predicted data is based on general principles of NMR spectroscopy and data from similar indole derivatives.

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester at C2) | ~162 |

| C=O (ester at C6) | ~167 |

| Aromatic/Pyrrole C | ~110-140 |

| OCH₂ (ester at C2) | ~61 |

| OCH₂ (ester at C6) | ~61 |

| CH₃ (ester at C2) | ~14 |

| CH₃ (ester at C6) | ~14 |

Predicted data is based on general principles of NMR spectroscopy and data from similar indole derivatives.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9] The dicarboxylate substitution pattern at the 2 and 6 positions may influence the molecule's interaction with various biological targets. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO, which are targets in cancer immunotherapy.[10][11][12]

The presence of the two ester groups provides sites for potential hydrolysis by cellular esterases, which could lead to the formation of the corresponding dicarboxylic acid, a more polar molecule that may have different biological targets and pharmacokinetic properties.

Further research is required to elucidate the specific biological activities and potential signaling pathways modulated by this compound. High-throughput screening and target-based assays would be valuable next steps in characterizing the pharmacological profile of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided an overview of its molecular structure, a plausible synthetic route based on the Reissert-Indole synthesis, and predicted spectroscopic data to aid in its characterization. While specific biological data is currently limited, the known activities of related indole derivatives suggest that this compound warrants further investigation. Future studies should focus on the development of a specific and optimized synthesis protocol, full experimental characterization, and comprehensive biological evaluation to unlock its full therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 3. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Unveiling the Chemistry of Indole-2,6-dicarboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of indole-2,6-dicarboxylic acid esters, a class of compounds with potential applications in medicinal chemistry and organic synthesis. While a definitive historical account of their initial discovery remains elusive in readily available literature, their synthesis builds upon well-established principles of indole chemistry. This guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and characterization data, serving as a valuable resource for researchers in the field.

Historical Context and Synthetic Evolution

The development of synthetic methods for indole derivatives dates back to the late 19th century with the pioneering work of Fischer and Reissert. These foundational reactions, the Fischer indole synthesis and the Reissert indole synthesis, laid the groundwork for accessing a vast array of substituted indoles, including those with carboxylic acid functionalities.

The synthesis of indole-2,6-dicarboxylic acid esters likely emerged as an extension of these classical methods, driven by the pursuit of novel molecular scaffolds for drug discovery and materials science. The strategic placement of two carboxyl groups on the indole ring at positions 2 and 6 offers unique opportunities for creating structurally diverse molecules with tailored electronic and steric properties.

A plausible and efficient pathway to indole-2,6-dicarboxylic acid, the precursor to its esters, involves the use of 4-amino-3-methylbenzoic acid as a key starting material. This approach leverages established methodologies for constructing the indole core.

Synthetic Pathways and Methodologies

The synthesis of indole-2,6-dicarboxylic acid esters can be logically approached in two main stages: the construction of the indole-2,6-dicarboxylic acid core, followed by the esterification of the carboxylic acid groups.

Part 1: Synthesis of the Indole-2,6-dicarboxylic Acid Precursor

A likely synthetic route to the key precursor, 4-amino-3-methylbenzoic acid, starts from the nitration of 3-methylbenzoic acid, followed by reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic Acid

A common method for the synthesis of 4-amino-3-methylbenzoic acid involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[1]

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of palladium on activated charcoal to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.

-

The product can be further purified by recrystallization.

This high-yield reaction provides the necessary substituted aniline for the subsequent indole ring formation.[1]

Part 2: Esterification of Indole-2,6-dicarboxylic Acid

Once the indole-2,6-dicarboxylic acid is obtained, the final step is the esterification of the two carboxylic acid groups. A general and widely used method for this transformation is the Fischer esterification.

Experimental Protocol: General Fischer Esterification

Materials:

-

Indole-2,6-dicarboxylic acid

-

Desired alcohol (e.g., methanol for dimethyl ester, ethanol for diethyl ester)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Suspend the indole-2,6-dicarboxylic acid in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring by TLC.

-

After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the ester product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude diester.

-

Purify the product by column chromatography or recrystallization.

Characterization and Data Presentation

The successful synthesis of indole-2,6-dicarboxylic acid esters is confirmed through various analytical techniques. Below is a summary of available and expected data for the dimethyl and diethyl esters.

Table 1: Physicochemical and Spectroscopic Data of Indole-2,6-dicarboxylic Acid Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Temperature |

| Dimethyl 1H-indole-2,6-dicarboxylate | 881040-29-5 | C₁₂H₁₁NO₄ | 233.22 | Light yellow to yellow solid | Room Temperature |

| Diethyl 1H-indole-2,6-dicarboxylate | 107516-75-6 | C₁₄H₁₅NO₄ | 261.27 | Not specified | Not specified |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic broad singlet for the indole N-H proton, distinct signals in the aromatic region for the three protons on the benzene ring, and two sets of quartets and triplets corresponding to the two ethyl ester groups.[2]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the indole ring carbons and the carbonyl and alkyl carbons of the ester groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ester carbonyl groups, and C-O stretching of the ester linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the respective diester.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-amino-3-methylbenzoic acid to the target indole-2,6-dicarboxylic acid esters.

Caption: Proposed synthetic workflow for indole-2,6-dicarboxylic acid esters.

Biological Activity and Future Directions

While specific biological activity data for indole-2,6-dicarboxylic acid esters is not extensively reported in the public domain, the indole scaffold is a well-known privileged structure in medicinal chemistry. Numerous indole derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. For instance, various indole-2-carboxamides have shown potent antiproliferative activity by targeting EGFR and CDK2.[3] Additionally, certain indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[4][5][6][7]

The unique substitution pattern of indole-2,6-dicarboxylic acid esters presents an opportunity for the development of novel therapeutic agents. The two ester functionalities can be further modified to create a library of compounds for biological screening. Future research in this area could focus on:

-

Synthesis of a diverse library of indole-2,6-dicarboxylic acid esters and amides.

-

Screening these compounds against various biological targets, including kinases, viral enzymes, and metabolic enzymes.

-

Elucidation of structure-activity relationships (SAR) to guide the design of more potent and selective compounds.

This technical guide provides a foundational understanding of the synthesis and characterization of indole-2,6-dicarboxylic acid esters. The presented methodologies and data serve as a starting point for researchers to explore the potential of this intriguing class of molecules in drug discovery and development.

References

- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound|CAS 107516-75-6 [benchchem.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Fundamental Reactivity of the Indole-2,6-dicarboxylate Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The indole-2,6-dicarboxylate scaffold, featuring carboxylic acid or ester functionalities at the 2- and 6-positions, represents a particularly intriguing yet underexplored platform for drug discovery. These functional groups provide versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the fundamental reactivity of the indole-2,6-dicarboxylate core, including its synthesis, key reactions, and potential applications in medicine.

Synthesis of the Indole-2,6-dicarboxylate Scaffold

Direct and specific synthetic protocols for the indole-2,6-dicarboxylate scaffold are not abundantly reported in publicly available literature. However, its synthesis can be rationally approached through established and robust methods for indole ring formation, primarily the Fischer and Reissert indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus via the acid-catalyzed cyclization of an arylhydrazone.[3][4] To apply this to the indole-2,6-dicarboxylate scaffold, a key precursor would be a hydrazine substituted at the 4-position of the phenyl ring with a carboxylate group, which will become the 6-carboxylate of the indole.

Logical Workflow for Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis workflow for indole-2,6-dicarboxylates.

Experimental Protocol (General):

-

Hydrazone Formation: An appropriately substituted arylhydrazine (e.g., a mono-ester of 4-hydrazinylterephthalic acid) is condensed with an α-ketoester (e.g., ethyl or methyl pyruvate). This reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with gentle heating.[5]

-

Cyclization: The resulting arylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[3] The reaction is heated, often to high temperatures (100-200 °C), to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole product.[6]

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative.[7][8] For the synthesis of an indole-2,6-dicarboxylate, a suitable starting material would be a 4-methyl-3-nitrobenzoate derivative.

Logical Workflow for Reissert Indole Synthesis:

Caption: Reissert Indole Synthesis workflow for indole-2,6-dicarboxylates.

Experimental Protocol (General):

-

Condensation: The ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate.[7]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced, typically using zinc dust in acetic acid or other reducing agents like iron in acetic acid.[9] The resulting amino group spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylate after dehydration.

Fundamental Reactivity of the Indole-2,6-dicarboxylate Scaffold

The reactivity of the indole-2,6-dicarboxylate scaffold is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing carboxylate groups.

N-H Acidity and N-Alkylation

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding indolyl anion. This anion is a potent nucleophile and can readily undergo N-alkylation with various electrophiles, such as alkyl halides or tosylates.[10][11]

General Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of the indole-2,6-dicarboxylate scaffold.

Experimental Protocol (General for N-Alkylation):

-

To a solution of the indole-2,6-dicarboxylate in an aprotic polar solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1-1.5 equivalents) is added portion-wise at 0 °C.

-

The mixture is stirred for 30-60 minutes at room temperature to ensure complete deprotonation.

-

The alkylating agent (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

Electrophilic Substitution

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[12] However, the presence of the electron-withdrawing carboxylate group at the C2 position will deactivate the pyrrole ring towards electrophilic substitution to some extent. Nevertheless, reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation are expected to proceed, primarily at the C3 position.

Experimental Protocol (General for Vilsmeier-Haack Formylation):

-

To a solution of the indole-2,6-dicarboxylate in DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise.

-

The reaction mixture is stirred at room temperature or heated to facilitate the formation of the Vilsmeier reagent and subsequent electrophilic attack.

-

Upon completion, the reaction is quenched by pouring it onto ice and then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3-formylindole derivative.

Reactions of the Carboxylate Groups

The ester functionalities at the C2 and C6 positions can undergo typical ester reactions.

-

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. For instance, treatment with an aqueous solution of a base like potassium hydroxide in a mixture of methanol and tetrahydrofuran can effect hydrolysis.[13]

-

Reduction: The ester groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: The esters can be converted to amides by reaction with amines, often at elevated temperatures or with the use of catalysts.

Quantitative Data for a Related Hydrolysis Reaction:

| Reactant | Reagents and Conditions | Product | Yield |

| 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester | 3 N aqueous KOH, 1:4 MeOH:tetrahydrofuran, 16 hours | 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester | 88% |

Table based on a similar reported procedure.[13]

Potential Applications in Drug Discovery

While specific biological data for indole-2,6-dicarboxylate derivatives are scarce, the broader class of indole-2-carboxylates has shown significant promise in medicinal chemistry. These compounds have been investigated as:

-

Enzyme Inhibitors: The indole scaffold is adept at interacting with the active sites of various enzymes.[14] Indole-2-carboxylic acid derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy.

-

Receptor Ligands: The structural rigidity and hydrogen bonding capabilities of the indole-2-carboxylate moiety make it a suitable pharmacophore for receptor binding. For example, derivatives have been developed as antagonists for the strychnine-insensitive glycine binding site on the NMDA receptor.[15]

-

Anticancer Agents: A multitude of indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interactions with nuclear receptors.[16][17]

-

Antiviral Agents: The indole nucleus is present in several antiviral drugs, and derivatives of indole-2-carboxylic acid are being investigated as potential antiviral agents.

Signaling Pathway Modulation (Hypothetical):

Based on the activities of related indole compounds, derivatives of the indole-2,6-dicarboxylate scaffold could potentially modulate various signaling pathways implicated in disease. For example, they might act as ligands for nuclear receptors, thereby influencing gene transcription, or inhibit kinases involved in cell proliferation and survival pathways.

Illustrative Signaling Pathway Interaction:

Caption: Hypothetical modulation of a nuclear receptor signaling pathway.

Conclusion

The indole-2,6-dicarboxylate scaffold presents a promising, yet largely untapped, area for chemical and pharmacological exploration. Its synthesis is achievable through well-established methodologies, and its dicarboxylate functionalization offers extensive opportunities for derivatization and the generation of compound libraries for high-throughput screening. The fundamental reactivity of this core, characterized by the interplay of the indole nucleus and its substituents, allows for predictable modifications at the nitrogen and C3 positions, as well as transformations of the carboxylate groups. Given the diverse biological activities of related indole derivatives, the indole-2,6-dicarboxylate scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. Further investigation into the synthesis, reactivity, and biological evaluation of this scaffold is warranted to fully unlock its therapeutic potential.

References

- 1. Reissert_indole_synthesis [chemeurope.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis routes of 1h-Indole-1,6-dicarboxylic acid,2,3-dihydro-4-methoxy-,1-(1,1-dimethylethyl)ester [benchchem.com]

- 14. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]

- 15. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Diethyl 1H-indole-2,6-dicarboxylate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 1H-indole-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its melting point and available information on its solubility, alongside standardized experimental protocols for determining these properties. Furthermore, a visualization of a common synthetic pathway for indole derivatives is provided to contextualize its formation.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in further chemical synthesis or biological assays.

Quantitative Data Summary

For clarity and ease of comparison, the key physical property is summarized in the table below.

| Property | Value |

| Melting Point | 119 - 121 °C |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The established method for its determination is as follows:

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation development. A general qualitative and semi-quantitative procedure is outlined below.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane, hexane)

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes

Procedure:

-

Qualitative Assessment:

-

To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visual observation is used to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Assessment (by Saturation):

-

A known volume of a specific solvent is placed in a vial.

-

Small, accurately weighed portions of this compound are added incrementally to the solvent.

-

After each addition, the mixture is stirred until the solid is fully dissolved.

-

The addition of the solid continues until a saturated solution is achieved, indicated by the persistence of undissolved solid material.

-

The total mass of the dissolved solid is recorded, and the solubility can be expressed in terms of mg/mL or mol/L.

-

Synthetic Pathway Visualization

The Fischer indole synthesis is a classic and versatile method for the synthesis of indole rings. The general mechanism of this reaction provides a logical framework for understanding the formation of the core indole structure present in this compound.

Caption: The Fischer Indole Synthesis Workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Diethyl 1H-indole-2,6-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the Reissert indole synthesis methodology, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate followed by reductive cyclization.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from 4-methyl-3-nitrobenzoic acid. The overall transformation is depicted below:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-3-nitrobenzoate

This step involves the Fischer esterification of 4-methyl-3-nitrobenzoic acid.

Workflow:

Caption: Workflow for the synthesis of Ethyl 4-methyl-3-nitrobenzoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |

| 4-Methyl-3-nitrobenzoic acid | 181.15 | 10.0 | 55.2 | - |

| Ethanol (absolute) | 46.07 | - | - | 100 |

| Sulfuric acid (concentrated) | 98.08 | - | - | 2.0 |

| Saturated sodium bicarbonate solution | - | - | - | As needed |

| Ethyl acetate | 88.11 | - | - | 3 x 50 |

| Anhydrous sodium sulfate | 142.04 | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and absolute ethanol (100 mL).

-

Stir the mixture until the solid is completely dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water (200 mL).

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 4-methyl-3-nitrobenzoate.

-

Expected Yield: 85-95%.

Step 2: Condensation of Ethyl 4-methyl-3-nitrobenzoate with Diethyl Oxalate

This step is a Claisen condensation reaction, forming the pyruvate intermediate necessary for the Reissert cyclization.

Workflow:

Caption: Workflow for the condensation reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |

| Ethyl 4-methyl-3-nitrobenzoate | 209.20 | 10.0 | 47.8 | - |

| Diethyl oxalate | 146.14 | 7.0 | 47.8 | 6.6 |

| Sodium metal | 22.99 | 1.1 | 47.8 | - |

| Ethanol (absolute) | 46.07 | - | - | 50 |

| Diethyl ether (anhydrous) | 74.12 | - | - | 50 |

| Hydrochloric acid (1 M) | - | - | - | As needed |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 g, 47.8 mmol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere.

-

Once all the sodium has reacted, cool the solution to room temperature and add anhydrous diethyl ether (50 mL).

-

Prepare a mixture of ethyl 4-methyl-3-nitrobenzoate (10.0 g, 47.8 mmol) and diethyl oxalate (7.0 g, 47.8 mmol) and add it dropwise to the sodium ethoxide solution over 30 minutes with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold 1 M hydrochloric acid (100 mL) to neutralize the base and precipitate the product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude pyruvate derivative is typically used in the next step without further purification.

Step 3: Reductive Cyclization to this compound

This final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring.

Workflow:

Caption: Workflow for the reductive cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |

| Crude pyruvate derivative | ~309.27 | ~14.8 | ~47.8 | - |

| Zinc dust | 65.38 | 15.6 | 239 | - |

| Acetic acid (glacial) | 60.05 | - | - | 150 |

| Ethyl acetate | 88.11 | - | - | 3 x 75 |

Procedure:

-

Dissolve the crude pyruvate derivative from Step 2 in glacial acetic acid (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the solution to 60-70 °C.

-

Add zinc dust (15.6 g, 239 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 90 °C.

-

After the addition is complete, heat the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and filter through a pad of celite to remove excess zinc and other inorganic salts. Wash the filter cake with ethyl acetate.

-

Pour the filtrate into a large beaker of ice water (500 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield this compound.

-

Expected Overall Yield (from ethyl 4-methyl-3-nitrobenzoate): 40-60%.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-Methyl-3-nitrobenzoic acid (10.0 g) | Ethanol, Sulfuric acid | Ethyl 4-methyl-3-nitrobenzoate | 11.5 | 85-95 |

| 2 | Ethyl 4-methyl-3-nitrobenzoate (10.0 g) | Diethyl oxalate, Sodium ethoxide | Crude pyruvate derivative | ~14.8 | ~80-90 (crude) |

| 3 | Crude pyruvate derivative (~14.8 g) | Zinc dust, Acetic acid | This compound | 12.5 | 40-60 (overall) |

Applications of Diethyl 1H-indole-2,6-dicarboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction

Diethyl 1H-indole-2,6-dicarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic indole core, substituted with two reactive ester functionalities, provides a unique scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The indole motif is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals. The presence of ester groups at the 2- and 6-positions of the indole ring offers strategic points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides a detailed overview of the known and potential applications of this compound in medicinal chemistry, complete with experimental protocols and logical workflows for the synthesis of bioactive derivatives.

Application Notes

While direct applications of this compound as a final drug product are not extensively documented, its primary role lies in its use as a key intermediate for the synthesis of more complex and potent therapeutic agents. The strategic placement of the diethyl carboxylate groups allows for a variety of chemical transformations, making it an attractive starting material for the development of compounds targeting a range of diseases.

Precursor for the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The core structure of many PARP inhibitors incorporates a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The indole scaffold can be elaborated to present the necessary functionalities for PARP inhibition. This compound serves as a foundational scaffold that can be chemically modified to introduce the required pharmacophoric elements for potent PARP inhibition. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, a common feature in many PARP inhibitors.

Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The rigid structure of the indole ring provides a solid anchor for positioning key pharmacophoric groups within the ATP-binding site of kinases. This compound can be functionalized at various positions (N1, C3, C4, C5, and C7) to introduce substituents that can interact with specific residues in the kinase active site, thereby leading to potent and selective inhibition.

Intermediate for Antiviral Agents

The indole scaffold is also present in a number of antiviral compounds. The development of novel antiviral agents is a continuous effort to combat emerging and resistant viral infections. The diester functionalities of this compound can be transformed into a variety of other functional groups, such as amides, hydrazides, or heterocyclic rings, which are known to be important for antiviral activity. For instance, the synthesis of indole-based compounds with activity against viruses like influenza, HIV, and hepatitis C has been an active area of research.

Experimental Protocols

The following are generalized experimental protocols for the chemical modification of this compound. These protocols are based on standard organic synthesis techniques and can be adapted for the synthesis of specific target molecules.

Protocol 1: Hydrolysis of this compound to 1H-Indole-2,6-dicarboxylic acid

Objective: To convert the diethyl ester to the corresponding dicarboxylic acid, a key intermediate for amide bond formation.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water.

-

Add LiOH (or NaOH) (2.2 equivalents) to the solution.

-